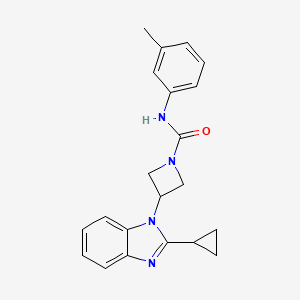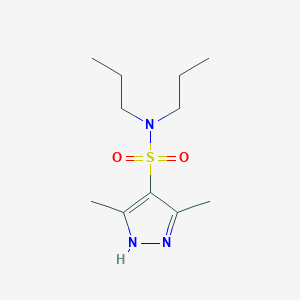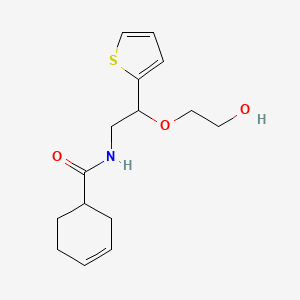
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, also known as CPI-1205, is a potent and selective inhibitor of the histone methyltransferase enzyme, EZH2. EZH2 is a key regulator of gene expression and is frequently overexpressed in various cancers, including prostate, breast, and lymphoma. Therefore, CPI-1205 has been investigated as a potential therapeutic agent for cancer treatment.
Mechanism of Action
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide works by inhibiting the activity of EZH2, which is responsible for adding methyl groups to histone proteins, leading to the repression of gene expression. By inhibiting EZH2, this compound can restore the expression of tumor-suppressive genes that are silenced in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of EZH2 activity, the reduction of histone methylation, and the restoration of gene expression. In preclinical studies, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further clinical development. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for the development of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide. One area of interest is the investigation of this compound in combination with other chemotherapy agents, as it has shown synergistic effects in preclinical studies. Additionally, the development of more potent and soluble EZH2 inhibitors could lead to improved efficacy and reduced toxicity. Finally, the identification of biomarkers that can predict the response to this compound could improve patient selection and treatment outcomes.
Synthesis Methods
The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide involves several steps, including the formation of the azetidine ring, the introduction of the benzimidazole moiety, and the final coupling of the carboxamide group. The synthesis of this compound has been described in detail in a patent application by Constellation Pharmaceuticals, Inc.
Scientific Research Applications
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In a study published in Cancer Cell, this compound was shown to inhibit the growth of EZH2-dependent lymphoma cells both in vitro and in vivo. Furthermore, this compound was found to synergize with other chemotherapy agents, such as doxorubicin and vincristine, in reducing tumor growth.
properties
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-5-4-6-16(11-14)22-21(26)24-12-17(13-24)25-19-8-3-2-7-18(19)23-20(25)15-9-10-15/h2-8,11,15,17H,9-10,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJROOHMVMHSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)
![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443951.png)
![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)
![3-[[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2443954.png)
![4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443955.png)
![ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2443957.png)


![N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2443964.png)